molecular formula C14H10ClFO3 B581031 4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol CAS No. 1261999-46-5

4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol

Cat. No.: B581031
CAS No.: 1261999-46-5
M. Wt: 280.679
InChI Key: GYJKDFMONVCQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol is an organic compound that features a phenol group substituted with a fluorine atom and a chlorinated methoxycarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-methoxycarbonylphenylboronic acid.

    Coupling Reaction: The boronic acid is then subjected to a Suzuki-Miyaura cross-coupling reaction with 2-fluorophenol in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.

    Esterification and Hydrolysis: The methoxycarbonyl group can undergo esterification to form esters or hydrolysis to yield carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Hydrolysis: Aqueous acids or bases.

Major Products

    Substitution: Various substituted phenols and benzoates.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Esterification: Esters.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic functions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxycarbonylphenylboronic acid
  • 2-Fluorophenol
  • 4-Chloro-2-fluorophenol

Uniqueness

4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxycarbonyl group enhances its potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

methyl 2-chloro-4-(3-fluoro-4-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)10-4-2-8(6-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJKDFMONVCQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684546
Record name Methyl 3-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-46-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-3′-fluoro-4′-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261999-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.